Lucidenic acid F

Description

Structure

2D Structure

3D Structure

Properties

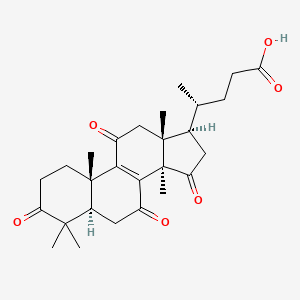

Molecular Formula |

C27H36O6 |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

(4R)-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C27H36O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-15,18H,7-13H2,1-6H3,(H,32,33)/t14-,15-,18+,25+,26-,27+/m1/s1 |

InChI Key |

GLUXWRYPXYKXKV-FRFVZZROSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

Synonyms |

lucidenic acid F |

Origin of Product |

United States |

Foundational & Exploratory

Lucidenic Acid F: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidenic acid F, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, its known biological activities, and the experimental methodologies used for its characterization. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Discovery and Isolation

Lucidenic acids, including this compound, were first identified as a class of triterpenoids from the fruiting bodies of Ganoderma lucidum.[1] The general strategy for their isolation involves solvent extraction followed by a series of chromatographic purification steps. While a specific, detailed protocol exclusively for this compound is not extensively documented, the following represents a generalized workflow for the isolation of triterpenoids from G. lucidum.[2][3][4]

General Experimental Protocol for Triterpenoid Isolation

-

Extraction:

-

Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.

-

The extraction process is usually repeated multiple times to ensure a comprehensive extraction of the triterpenoids.

-

The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The triterpenoid fraction is typically enriched in the less polar solvent layers (e.g., chloroform and ethyl acetate).

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The enriched triterpenoid fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are often further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved by preparative or semi-preparative reverse-phase HPLC (RP-HPLC) using a C18 column. A typical mobile phase consists of a gradient of methanol or acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Experimental Workflow for Triterpenoid Isolation from Ganoderma lucidum

Caption: Generalized workflow for the isolation of this compound.

Biological Activities and Data Presentation

This compound has demonstrated notable biological activities, particularly in the realms of antiviral and anticancer research.

Antiviral Activity

This compound has been identified as a potent inhibitor of the Epstein-Barr virus (EBV) early antigen (EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells.[5] In one study, it exhibited a 96-100% inhibition at a 1 x 10(3) molar ratio to TPA, suggesting its potential as an antitumor promoter.[5]

Anticancer Activity

While specific IC50 values for this compound are not extensively reported in publicly available literature, the broader class of lucidenic acids has been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[6] To provide a comparative context, the table below summarizes the reported IC50 values for other lucidenic acids against various cancer cell lines.

| Lucidenic Acid | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Lucidenic Acid A | PC-3 (Prostate) | 35.0 ± 4.1 | - | [6] |

| Lucidenic Acid A | HL-60 (Leukemia) | 61 | 72 | [6] |

| Lucidenic Acid A | HL-60 (Leukemia) | 142 | 24 | [6] |

| Lucidenic Acid A | COLO205 (Colon) | 154 | 72 | [6] |

| Lucidenic Acid A | HCT-116 (Colon) | 428 | 72 | [6] |

| Lucidenic Acid A | HepG2 (Liver) | 183 | 72 | [6] |

| Lucidenic Acid B | HL-60 (Leukemia) | 45.0 | - | [6] |

| Lucidenic Acid B | HepG2 (Liver) | 112 | - | [6] |

| Lucidenic Acid C | A549 (Lung) | 52.6 - 84.7 | - | [6] |

| Lucidenic Acid N | COLO205 (Colon) | 486 | - | [6] |

| Lucidenic Acid N | HepG2 (Liver) | 230 | - | [6] |

| Lucidenic Acid N | HL-60 (Leukemia) | 64.5 | - | [6] |

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, studies on the closely related Lucidenic acid B have provided insights into a potential mechanism of action that may be shared among this class of compounds.

MAPK/ERK Signaling Pathway and Lucidenic Acid B

Research has shown that Lucidenic acid B can inhibit the phorbol-12-myristate-13-acetate (PMA)-induced invasion of human hepatoma (HepG2) cells by inactivating the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) signaling pathway.[7][8] This pathway is a critical regulator of cell proliferation, differentiation, and survival. The study demonstrated that Lucidenic acid B suppresses the phosphorylation of ERK1/2, a key downstream effector in this cascade.[7][8] Furthermore, Lucidenic acid B was found to reduce the DNA-binding activities of the transcription factors NF-κB and AP-1, leading to the downregulation of matrix metalloproteinase-9 (MMP-9) expression, an enzyme crucial for cancer cell invasion and metastasis.[7][8]

Caption: MAPK/ERK pathway inhibited by Lucidenic Acid B.

Detailed Experimental Protocols

Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay

This protocol is a standard method for screening potential antitumor promoters.[9][10][11]

-

Cell Culture:

-

Maintain Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assay Procedure:

-

Seed Raji cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

To induce EBV-EA expression, treat the cells with 12-O-tetradecanoylphorbol-13-acetate (TPA) at a final concentration of 32 nM and n-butyric acid at a final concentration of 4 mM.

-

Simultaneously, add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. A solvent control should also be included.

-

Incubate the plates for 48 hours at 37°C.

-

-

Immunofluorescence Staining:

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Prepare cell smears on glass slides and allow them to air-dry.

-

Fix the cells with acetone at room temperature for 10 minutes.

-

Stain the fixed cells with a high-titer EBV-EA-positive human serum (as the primary antibody) for 1 hour at 37°C.

-

Wash the slides with PBS three times.

-

Incubate the slides with a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody (as the secondary antibody) for 1 hour at 37°C in the dark.

-

Wash the slides with PBS three times.

-

-

Data Analysis:

-

Mount the slides with a mounting medium containing an anti-fading agent.

-

Examine the slides under a fluorescence microscope.

-

Count at least 500 cells per sample and determine the percentage of EA-positive cells (displaying green fluorescence).

-

The inhibitory effect of this compound is calculated as the percentage reduction in EA-positive cells compared to the TPA-treated control.

-

Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

-

Conclusion

This compound, a triterpenoid from Ganoderma lucidum, shows promise as a bioactive compound with potential antiviral and anticancer properties. While general methods for its isolation have been established, a detailed and optimized protocol for obtaining high-purity this compound is an area that warrants further investigation. The elucidation of its specific molecular targets and the signaling pathways it modulates will be crucial for understanding its mechanism of action and for the future development of this natural product into a therapeutic agent. The information provided in this guide serves as a starting point for researchers to build upon and further explore the therapeutic potential of this compound.

References

- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Pharmacological Effects of Lucidenic Acids | Encyclopedia MDPI [encyclopedia.pub]

- 7. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. zeusscientific.com [zeusscientific.com]

- 10. intimakmur.co.id [intimakmur.co.id]

- 11. vetassay.oss-ap-southeast-1.aliyuncs.com [vetassay.oss-ap-southeast-1.aliyuncs.com]

An In-depth Technical Guide on Lucidenic Acid F: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidenic acid F is a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. As a member of the lucidenic acid family, it shares a lanostane skeleton and is distinguished by specific functional groups that contribute to its biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Chemical Structure and Physicochemical Properties

This compound possesses a complex chemical structure that is fundamental to its biological function. Its systematic IUPAC name is (4R)-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid. The core of the molecule is a lanostane-type triterpenoid framework, characterized by a tetracyclic system and a C8 side chain at position 17.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₆O₆ | [2] |

| Molecular Weight | 456.58 g/mol | [2] |

| IUPAC Name | (4R)-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | [2] |

| CAS Number | 98665-18-0 | [2] |

| Topological Polar Surface Area | 102 Ų | [3] |

| XLogP3 | 2.5 | [3] |

| Appearance | White and amorphous powder (for related Ganoderic acid G) | [4] |

| Melting Point | Not experimentally determined. For related Ganoderic acid G: 224-226 °C | [4] |

| Solubility | Soluble in DMSO.[5] For related triterpenes, solubility has been determined in various organic solvents.[6][7] |

Biological Activities and Signaling Pathways

This compound has been reported to possess both anti-inflammatory and anti-tumor activities.[1] While specific mechanistic studies on this compound are emerging, research on closely related lucidenic acids provides significant insights into its potential modes of action, particularly through the modulation of key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Anti-Cancer Activity

This compound is known to induce cytotoxicity in various cancer cell lines, including those of the prostate, leukemia, liver, and lung.[2] The anti-invasive effects of other lucidenic acids, such as Lucidenic acid B, have been linked to the downregulation of matrix metalloproteinase-9 (MMP-9) expression. This is achieved through the inactivation of the MAPK/ERK signaling pathway and the reduction of NF-κB and AP-1 DNA-binding activities.[8]

The proposed signaling pathway for the anti-invasive effect of lucidenic acids is depicted below.

Anti-Inflammatory Activity

Lucidenic acids have demonstrated anti-inflammatory effects by attenuating the production of pro-inflammatory mediators.[9] For instance, deacetyl ganoderic acid F, a related triterpenoid, inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglial cells. This effect is mediated through the inhibition of the NF-κB pathway, as evidenced by decreased phosphorylation of IKK and IκB, and reduced nuclear translocation of p65.[10] A triterpene-rich extract containing this compound has been shown to enhance LPS-induced phosphorylation of p38 MAPK while suppressing JNK MAPK phosphorylation in monocytic THP-1 cells, suggesting a modulatory role in inflammatory responses.[5]

The proposed signaling pathway for the anti-inflammatory effect of lucidenic acids is illustrated below.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the study of lucidenic acids and related compounds.

Isolation and Purification of this compound

A general procedure for the isolation of triterpenoids from Ganoderma species involves solvent extraction and chromatographic separation.

Protocol:

-

Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are extracted with an organic solvent such as benzene or ethanol using a Soxhlet apparatus for an extended period (e.g., 24 hours).[11]

-

Concentration: The solvent from the extract is removed under reduced pressure using a rotary evaporator to yield a crude triterpenoid extract.[11]

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel or semi-preparative high-performance liquid chromatography (HPLC) for separation.[12][13] A gradient elution system with solvents of increasing polarity is typically employed.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.[11]

-

Purification and Identification: Fractions containing this compound are pooled, concentrated, and further purified if necessary. The structure of the purified compound is then elucidated and confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][12]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/mL) and incubated for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically dissolved in a solvent like DMSO and then diluted in culture medium) and incubated for a specified period (e.g., 48 hours).[14]

-

MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Anti-inflammatory Assay (Nitric Oxide Production)

The Griess assay is a common method to measure nitric oxide (NO) production by cells, which is an indicator of inflammation.

Protocol:

-

Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

-

Compound Pre-treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), and incubated for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant and incubated at room temperature for 10-15 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

-

Data Analysis: The percentage inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound and related compounds.

Table 2: Quantitative Biological Activity Data

| Compound | Activity | Cell Line/Model | IC₅₀ / ID₅₀ | Source |

| This compound | Anti-inflammatory | TPA-induced inflammation in mice | ID₅₀: 0.07-0.39 mg/ear (for a triterpene-rich extract) | [15] |

| This compound | Immunomodulation | LPS-induced TNFα production in THP-1 cells | Modulates p38 and JNK phosphorylation | [5] |

| Lucidenic acid A | Cytotoxicity | PC-3 (prostate cancer) | 35.0 ± 4.1 µM | [16] |

| Lucidenic acid A | Cytotoxicity | HL-60 (leukemia) | 61 µM (72h), 142 µM (24h) | [16] |

| Lucidenic acid B | Cytotoxicity | HL-60 (leukemia) | 45.0 µM | [16] |

| Lucidenic acid B | Cytotoxicity | HepG2 (liver cancer) | 112 µM | [16] |

| Lucidenic acid N | Cytotoxicity | HL-60 (leukemia) | 64.5 µM | [16] |

| Deacetyl Ganoderic Acid F | Anti-inflammatory (NO production) | LPS-stimulated BV-2 cells | Significant inhibition at 2.5 and 5 µg/mL | [10] |

Conclusion

This compound is a bioactive triterpenoid from Ganoderma lucidum with demonstrated anti-inflammatory and anti-tumor potential. While research on this specific compound is ongoing, studies on related lucidenic acids suggest that its mechanisms of action likely involve the modulation of key signaling pathways, including MAPK and NF-κB. The experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic properties of this compound. Future research should focus on elucidating its precise molecular targets, conducting in-vivo efficacy and safety studies, and exploring its potential for drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous Determination of Six Triterpenoid Acids in Ganoderma by RP-HPLC [journal11.magtechjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. jfda-online.com [jfda-online.com]

- 5. Lucidenic acids-rich extract from antlered form of Ganoderma lucidum enhances TNFα induction in THP-1 monocytic cells possibly via its modulation of MAP kinases p38 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]

- 8. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. connectjournals.com [connectjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. encyclopedia.pub [encyclopedia.pub]

The Biosynthesis of Lucidenic Acid F in Ganoderma lucidum: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lucidenic acid F, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, from its origins in the mevalonate pathway to the intricate, late-stage modifications catalyzed by cytochrome P450 enzymes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound synthesis, detailed experimental protocols, and quantitative data to support further research and development.

Introduction

Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been a cornerstone of traditional Asian medicine for centuries. Its therapeutic effects are largely attributed to a diverse array of secondary metabolites, among which the triterpenoids are of particular importance. Lucidenic acids, a subclass of these triterpenoids, are characterized by a C27 lanostane skeleton and exhibit a range of biological activities. This compound, specifically, has been the subject of research for its potential pharmacological applications. A thorough understanding of its biosynthesis is critical for optimizing its production through biotechnological approaches and for the development of novel therapeutics.

This guide will delineate the known and putative steps in the this compound biosynthetic pathway, present quantitative data on its production, and provide detailed experimental methodologies for its study.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex multi-step process that can be broadly divided into two major stages: the formation of the lanosterol backbone via the mevalonate (MVA) pathway, and the subsequent extensive modifications of the lanosterol scaffold by cytochrome P450 monooxygenases (CYP450s) and other enzymes.

Stage 1: The Mevalonate Pathway and Lanosterol Synthesis

Like all triterpenoids in Ganoderma lucidum, the biosynthesis of this compound begins with the MVA pathway. This fundamental metabolic pathway synthesizes isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids.

The key enzymatic steps leading to the formation of the direct precursor of this compound, lanosterol, are summarized below:

-

Acetyl-CoA to Mevalonate: The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR) , which is considered a rate-limiting enzyme in the biosynthesis of triterpenoids.[1]

-

Mevalonate to IPP and DMAPP: Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP, which is then isomerized to DMAPP by isopentenyl-diphosphate isomerase (IDI) .

-

Formation of Farnesyl Pyrophosphate (FPP): One molecule of DMAPP is condensed with two molecules of IPP in a sequential manner, catalyzed by farnesyl pyrophosphate synthase (FPS) , to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).

-

Squalene Synthesis: Two molecules of FPP are joined tail-to-tail in a reductive dimerization reaction catalyzed by squalene synthase (SQS) to produce the 30-carbon linear hydrocarbon, squalene. This is a critical branch point, directing carbon flux towards triterpenoid and sterol biosynthesis.[1]

-

Lanosterol Formation: Squalene undergoes epoxidation to 2,3-oxidosqualene by squalene epoxidase (SE) . The final cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid lanosterol is catalyzed by lanosterol synthase (LS) .[2] Lanosterol is the first cyclic precursor to all ganoderic and lucidenic acids.

The initial stages of the this compound biosynthesis pathway are depicted in the following diagram:

Stage 2: Post-Lanosterol Modifications - The Role of Cytochrome P450s

The immense structural diversity of triterpenoids in G. lucidum, including this compound, arises from the subsequent modifications of the lanosterol backbone. These modifications are primarily catalyzed by a large family of enzymes known as cytochrome P450 monooxygenases (CYP450s).[3] These enzymes are responsible for a variety of reactions, including hydroxylations, oxidations, and reductions, at various positions on the lanosterol molecule.[2]

While the precise enzymatic sequence leading to this compound has not been fully elucidated, it is understood to involve a series of these oxidative modifications. The G. lucidum genome contains a large number of putative CYP450 genes, and transcriptomic analyses have shown that the expression of many of these genes is correlated with triterpenoid accumulation.[2][3]

Based on the known structures of lucidenic acids and related ganoderic acids, the formation of this compound from lanosterol is hypothesized to involve the following key transformations:

-

Oxidation at C-3, C-7, C-15, and C-26: The lanosterol molecule undergoes a series of oxidation and hydroxylation reactions at specific carbon atoms. For this compound, these modifications are believed to occur at positions C-3, C-7, C-15, and C-26.

-

Involvement of Specific CYP450s: While the exact CYP450s responsible for each step in this compound biosynthesis are still under investigation, studies on ganoderic acid biosynthesis provide valuable clues. For instance, CYP512U6 has been shown to hydroxylate ganoderic acids at the C-23 position, and CYP5139G1 is responsible for C-28 oxidation of a ganoderic acid precursor.[4][5] It is highly probable that a specific set of CYP450 enzymes from families such as CYP512 are also involved in the specific oxygenation patterns of this compound.

-

Other Modifying Enzymes: In addition to CYP450s, other enzymes such as reductases and transferases may also play a role in the final steps of this compound biosynthesis.

The putative late-stage biosynthetic pathway from lanosterol to this compound is illustrated below:

Quantitative Data

The production of this compound can vary significantly depending on the strain of G. lucidum, cultivation conditions, and the developmental stage of the fungus. While extensive quantitative data for this compound is still emerging, several studies have reported its presence and, in some cases, its concentration in G. lucidum extracts.

| Compound | Ganoderma lucidum Part | Extraction Solvent | Concentration (mg/g of extract) | Reference |

| Lucidenic Acid A | Fruiting Bodies | Ethanol | 2.8 | [6] |

| Lucidenic Acid D2 | Fruiting Bodies | Grain Alcohol | 1.538 - 2.227 | [6] |

| Lucidenic Acid E2 | Fruiting Bodies | Grain Alcohol | 2.246 - 3.306 | [6] |

| This compound | Fruiting Bodies | Not Specified | Detected | [7] |

| Total Triterpenoids | Fruiting Bodies (Immature) | Ethanol | 12.1 | [8] |

Note: The table summarizes available quantitative data for lucidenic acids. The concentration of this compound can be inferred to be within the range of other detected lucidenic acids, but specific quantification is often part of broader triterpenoid profiling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Quantification of this compound

This protocol outlines a general procedure for the extraction and quantification of this compound from G. lucidum fruiting bodies using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

4.1.1. Materials

-

Dried and powdered G. lucidum fruiting bodies

-

Ethanol (95%, HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

This compound standard (purity ≥98%)

-

Syringe filters (0.22 µm)

4.1.2. Extraction Procedure

-

Weigh 1.0 g of powdered G. lucidum into a flask.

-

Add 50 mL of 95% ethanol.

-

Perform ultrasonic-assisted extraction for 30-60 minutes at 40-50°C.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue twice more and combine the supernatants.

-

Evaporate the combined supernatant to dryness under reduced pressure to obtain the crude extract.

4.1.3. HPLC-MS Analysis

-

Sample Preparation: Dissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

-

Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). From this, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, return to 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, and full scan for identification.

-

Capillary Voltage: 3.0-4.0 kV.

-

Drying Gas Temperature: 300-350°C.

-

Drying Gas Flow: 8-12 L/min.

-

4.1.4. Quantification

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of the expression levels of putative CYP450 genes involved in this compound biosynthesis using quantitative real-time PCR (qRT-PCR).

4.2.1. Materials

-

G. lucidum mycelia or fruiting bodies from different developmental stages or treatment conditions

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits)

-

DNase I

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Primers for target CYP450 genes and a reference gene (e.g., GAPDH, 18S rRNA)

-

qRT-PCR instrument

4.2.2. Procedure

-

RNA Extraction:

-

Grind the fungal tissue to a fine powder in liquid nitrogen.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration 0.2-0.5 µM), and diluted cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling program:

-

Initial denaturation: 95°C for 5-10 min.

-

40 cycles of:

-

Denaturation: 95°C for 15 sec.

-

Annealing/Extension: 60°C for 1 min.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Recombinant Cytochrome P450 Enzyme Assay

This protocol provides a general framework for expressing a candidate G. lucidum CYP450 in a heterologous host (e.g., Saccharomyces cerevisiae) and assaying its activity towards a potential substrate in the this compound pathway.

4.3.1. Materials

-

Expression vector for yeast (e.g., pYES-DEST52)

-

S. cerevisiae expression host strain (e.g., WAT11)

-

Yeast transformation reagents

-

Yeast growth media (SD-Ura, SG-Ura)

-

Putative substrate (e.g., an early-stage ganoderic acid or a lanosterol derivative)

-

NADPH

-

Microsome isolation buffer

-

Ultracentrifuge

-

HPLC-MS system

4.3.2. Procedure

-

Heterologous Expression:

-

Clone the full-length cDNA of the candidate CYP450 gene into a yeast expression vector.

-

Transform the expression construct into the S. cerevisiae host strain.

-

Select for positive transformants on appropriate selective media.

-

Grow a large-scale culture of the recombinant yeast and induce protein expression with galactose.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Lyse the cells (e.g., by glass bead disruption) in a suitable buffer.

-

Isolate the microsomal fraction by differential centrifugation, including an ultracentrifugation step.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, the putative substrate, and NADPH in a suitable buffer.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the reaction products with the organic solvent.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the product formation by HPLC-MS, comparing the chromatogram to that of a control reaction with microsomes from an empty vector strain.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Ganoderma lucidum is a complex process that is beginning to be unraveled. The upstream mevalonate pathway leading to the lanosterol precursor is well-established. The subsequent modifications, however, are orchestrated by a large and diverse family of cytochrome P450 enzymes, and the specific members and their precise roles in the formation of this compound are still largely unknown.

Future research should focus on the functional characterization of candidate CYP450 genes identified through transcriptomic and genomic studies. Heterologous expression and in vitro enzyme assays will be crucial in elucidating the specific catalytic functions of these enzymes and piecing together the complete biosynthetic pathway of this compound. A deeper understanding of this pathway will not only advance our fundamental knowledge of secondary metabolism in fungi but also pave the way for the metabolic engineering of G. lucidum or heterologous hosts for the enhanced production of this promising bioactive compound.

References

- 1. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 2. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. mdpi.com [mdpi.com]

Lucidenic Acid F: A Technical Guide to Its Natural Sources, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidenic acids are a class of highly oxygenated lanostane-type triterpenoids, primarily found in fungi of the Ganoderma genus. These compounds, characterized by a C27 lanostane skeleton, are a subject of significant research interest due to their diverse and potent pharmacological activities. Among them, Lucidenic acid F has been noted for its potential therapeutic effects, including cytotoxic activity against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its extraction and analysis, and a look into its relevant biochemical pathways.

Natural Sources of this compound

This compound has been isolated from a select number of natural sources, spanning both the fungal and plant kingdoms. The primary and most well-documented sources belong to the Ganoderma genus, renowned in traditional medicine.

-

Ganoderma lucidum : Widely known as Reishi or Lingzhi, the fruiting bodies and spores of this medicinal mushroom are the most prominent sources of this compound.[2] G. lucidum produces a wide array of triterpenoids, with lucidenic acids being the second major group after ganoderic acids.[2]

-

Ganoderma curtisii : The fruiting bodies of this related Ganoderma species have also been identified as a natural source of this compound.[2]

-

Potato Leaf (Solanum tuberosum) : In addition to fungi, this compound has been identified in the leaves of the common potato plant, indicating a broader distribution than initially thought.[2]

Quantitative Analysis

While various lucidenic acids have been quantified in Ganoderma species, specific quantitative data for this compound remains elusive in peer-reviewed literature. A comprehensive review summarizing the amounts of various lucidenic acids explicitly notes that quantitative data for this compound is not available in the cited studies.[2] For comparison, concentrations of other lucidenic acids in the ethanol extract of G. lucidum fruiting bodies have been reported, such as Lucidenic acid A at 2.8 mg/g and Lucidenic acids D2 and E2 in ranges of 1.538–2.227 mg/g and 2.246–3.306 mg/g, respectively.[2]

Table 1: Known Natural Sources of this compound

| Natural Source | Part Used | Reported Presence | Quantitative Data (mg/g dry weight) | Reference(s) |

| Ganoderma lucidum | Fruiting Bodies | Yes | Not Reported | [2] |

| Ganoderma lucidum | Spores | Yes | Not Reported | [2] |

| Ganoderma curtisii | Fruiting Bodies | Yes | Not Reported | [2] |

| Potato (Solanum tuberosum) | Leaf | Yes | Not Reported | [2] |

Experimental Protocols

The isolation and quantification of this compound involve a multi-step process requiring careful extraction, chromatographic separation, and analytical validation. The following protocols are synthesized from established methodologies for triterpenoid analysis in Ganoderma and plant matrices.

Extraction of Triterpenoids

Objective: To extract the crude triterpenoid fraction containing this compound from the source material.

Methodology for Ganoderma Fruiting Bodies:

-

Preparation: Obtain dried fruiting bodies of Ganoderma lucidum and grind them into a fine powder (20-40 mesh).

-

Extraction: Perform a hot ethanol extraction by refluxing the powder with 95% ethanol (1:20 w/v) at 80°C for 2 hours. Repeat the extraction process three times to ensure maximum yield.[3]

-

Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Acidic Partition: Resuspend the crude extract in water and perform a liquid-liquid partition with ethyl acetate. The triterpenoid acids will preferentially move to the ethyl acetate phase. Collect the ethyl acetate layer and dry it to yield the acidic ethyl acetate soluble material (AESM), which represents the crude triterpenoid acid fraction.[4]

Methodology for Potato Leaves:

-

Preparation: Lyophilize fresh potato leaves and grind them into a fine powder.

-

Extraction: Macerate the leaf powder in a methanol:water (4:1, v/v) solution.

-

Depigmentation: To remove chlorophyll and lipids, perform a liquid-liquid partition by adding hexane to the extract (3:1 hexane:extract v/v). Shake vigorously and discard the upper hexane layer. Repeat this step six times until the hexane layer is clear.[5]

-

Concentration: Evaporate the methanol-water phase under reduced pressure to obtain the crude extract.

Isolation of this compound

Objective: To purify this compound from the crude triterpenoid extract.

Methodology using Semi-Preparative HPLC:

-

System: A semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., 250 x 25 mm, 7 µm particle size).[4]

-

Sample Preparation: Dissolve the crude triterpenoid fraction (AESM) in 50% ethanol to a high concentration (e.g., 1 g/mL).[4]

-

Mobile Phase: Use a gradient elution program with acetonitrile (Solvent A) and 2% aqueous acetic acid (Solvent B).[4] A typical gradient might start at 25% A and increase linearly to 50% A over 120 minutes.

-

Detection: Monitor the elution profile using a UV detector at 252 nm, the characteristic absorbance wavelength for this class of triterpenoids.[4]

-

Fraction Collection: Collect fractions corresponding to the distinct peaks in the chromatogram.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity. Pool the fractions containing pure this compound and evaporate the solvent. The resulting compound can be further crystallized for structural confirmation via NMR and MS.

Quantification of this compound

Objective: To determine the concentration of this compound in an extract.

Methodology using Analytical HPLC-DAD:

-

System: An analytical HPLC system with a Diode Array Detector (DAD) and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Standard Preparation: Prepare a stock solution of purified this compound (or a certified reference standard) in methanol. Create a series of calibration standards by serial dilution (e.g., 5 to 200 µg/mL).[6]

-

Sample Preparation: Prepare the crude extract as described in Protocol 3.1 and dissolve a known weight in methanol. Filter the solution through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis:

-

Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The curve must have a coefficient of correlation (r²) > 0.999 for good linearity.[6]

-

Inject the sample extract.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

-

Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

-

-

Validation: Validate the method by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ), typically at signal-to-noise ratios of 3 and 10, respectively.[4][6]

Visualizations: Pathways and Workflows

Biosynthesis of Lucidenic Acids

Lucidenic acids, like other triterpenoids in fungi, are synthesized via the mevalonate (MVA) pathway. The pathway begins with Acetyl-CoA and proceeds through key intermediates like farnesyl pyrophosphate (FPP) and squalene. The cyclization of squalene by lanosterol synthase forms lanosterol, the common precursor to all lanostane-type triterpenoids. A series of subsequent, largely uncharacterized, oxidation, reduction, and acylation steps lead to the diverse array of lucidenic and ganoderic acids.

Caption: Generalized biosynthetic pathway of lucidenic acids via the mevalonate route.

Example Signaling Pathway Inhibition

While the specific signaling pathways modulated by this compound are not fully elucidated, research on the closely related Lucidenic acid B provides a valuable model. Lucidenic acid B has been shown to inhibit the invasion of human hepatoma cells by suppressing the MAPK/ERK signaling pathway, which in turn reduces the activity of transcription factors NF-κB and AP-1, leading to the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme critical for cell invasion.[8]

Caption: MAPK/ERK pathway inhibition by Lucidenic Acid B in hepatoma cells.[8]

Experimental Workflow

The process from raw biological material to a quantified concentration of this compound follows a logical and sequential workflow. This involves sample preparation, multi-stage extraction and purification, and final analysis.

References

- 1. digibug.ugr.es [digibug.ugr.es]

- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. Phenolic Acid Content and Antioxidant Properties of Edible Potato (Solanum tuberosum L.) with Various Tuber Flesh Colours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Biological Activity of Lucidenic Acid F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidenic acid F is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. As part of the broader family of lucidenic acids, it contributes to the diverse pharmacological activities attributed to this fungus.[1] This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anti-inflammatory, anti-tumor-promoting, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts. While research on this compound is ongoing, this guide consolidates the current understanding of its therapeutic potential.

Core Biological Activities and Quantitative Data

The biological activities of this compound and related compounds have been investigated across several domains. The following tables summarize the available quantitative data to facilitate comparison and analysis.

Table 1: Anti-Inflammatory Activity of Lucidenic Acids

| Compound | Assay | Cell Line/Model | Key Findings | Reference |

| This compound | p38 MAPK Modulation | THP-1 (monocytic cells) | Identified as a modulator of p38 MAPK.[2] | [2] |

| Deacetyl ganoderic acid F | LPS-induced Inflammation | BV-2 (microglial cells) | Inhibited NO production and iNOS expression.[3][4] | [3][4] |

| Deacetyl ganoderic acid F | LPS-induced Inflammation | Zebrafish embryos | Effectively inhibited NO production.[3][4] | [3][4] |

| Deacetyl ganoderic acid F | LPS-induced Inflammation | Mice | Suppressed serum levels of TNF-α and IL-6.[3][4] | [3][4] |

| Lucidenic acid A | Protein Denaturation Assay | In vitro | IC50: 13 µg/mL[5][6] | [5][6] |

| Lucidenic acids A, D2, E2, P | TPA-induced Ear Skin Inflammation | Mice | ID50: 0.07, 0.11, 0.11, and 0.29 mg/ear, respectively.[7] | [7] |

Table 2: Antiviral Activity of Lucidenic Acids

| Compound | Assay | Target | Key Findings | Reference |

| This compound | Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition | Raji cells | Potent inhibitory effect (96-100% inhibition at 1 x 10³ mol ratio/TPA).[8] | [8] |

| Lucidenic acids A, C, D2, E2, P | Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition | Raji cells | Potent inhibitory effects.[7] | [7] |

Table 3: Anticancer Activity of Lucidenic Acids

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Lucidenic acid A | PC-3 (prostate) | Cytotoxicity | 35.0 ± 4.1 µM | [7] |

| Lucidenic acid A | HL-60 (leukemia) | Cytotoxicity (72h) | 61 µM | [7] |

| Lucidenic acid A | COLO205 (colon) | Cytotoxicity (72h) | 154 µM | [7] |

| Lucidenic acid B | HL-60 (leukemia) | Cytotoxicity | 45.0 µM | [7] |

| Lucidenic acid C | A549 (lung) | Anti-proliferative | 52.6 - 84.7 µM | [7] |

| Lucidenic acid N | HL-60 (leukemia) | Cytotoxicity | 64.5 µM | [7] |

Signaling Pathways and Mechanisms of Action

This compound and its related compounds exert their biological effects through the modulation of key signaling pathways.

Anti-Inflammatory Pathway of a Related Compound: Deacetyl Ganoderic Acid F

Deacetyl ganoderic acid F, a compound structurally similar to this compound, has been shown to inhibit neuroinflammation by targeting the NF-κB signaling pathway.[3][4] In lipopolysaccharide (LPS)-stimulated microglial cells, it decreases the phosphorylation of IKK and IκB, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[3][4] This leads to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS, TNF-α, and IL-6.[3][4]

Caption: Inhibition of the NF-κB pathway by Deacetyl Ganoderic Acid F.

Modulation of MAPK Signaling by this compound

This compound has been identified as a modulator of the p38 mitogen-activated protein kinase (MAPK).[2] The MAPK pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. The specific downstream effects of p38 MAPK modulation by this compound are an active area of research.

Caption: Modulation of the p38 MAPK signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound and related compounds.

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This assay is a primary screening tool for anti-tumor-promoting agents.

Objective: To evaluate the inhibitory effect of a test compound on TPA-induced EBV-EA activation in Raji cells.

Materials:

-

Raji cells (human B-lymphoblastoid cell line)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

12-O-Tetradecanoylphorbol-13-acetate (TPA)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Acetone

-

EBV-EA positive human serum

-

FITC-conjugated anti-human IgG

Procedure:

-

Culture Raji cells in RPMI 1640 medium at 37°C in a 5% CO₂ incubator.

-

Seed Raji cells at a density of 1 x 10⁶ cells/mL in fresh medium.

-

Treat cells with the test compound at various concentrations for a predetermined pre-incubation period.

-

Induce EBV-EA activation by adding TPA to a final concentration of 32 pmol/mL.

-

Incubate the cells for 48 hours.

-

Harvest the cells, wash with PBS, and prepare cell smears on glass slides.

-

Fix the cells with acetone for 10 minutes at room temperature.

-

Stain the fixed cells with EBV-EA positive human serum (primary antibody) for 30 minutes at 37°C.

-

Wash the slides with PBS.

-

Stain with FITC-conjugated anti-human IgG (secondary antibody) for 30 minutes at 37°C.

-

Wash the slides with PBS and mount with a coverslip.

-

Observe the cells under a fluorescence microscope and count the number of EA-positive cells.

-

Calculate the percentage of inhibition based on the reduction of EA-positive cells in treated versus untreated (TPA only) controls.

Caption: Experimental workflow for the EBV-EA inhibition assay.

Anti-Inflammatory Activity in Microglial Cells (based on Deacetyl Ganoderic Acid F)

Objective: To assess the anti-inflammatory effects of a test compound on LPS-stimulated microglial cells.

Materials:

-

BV-2 microglial cells

-

DMEM supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., Deacetyl ganoderic acid F)

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

-

Reagents for Western blotting (primary antibodies for iNOS, p-IKK, p-IκBα, p-p65, and β-actin; secondary antibodies)

Procedure:

-

Culture BV-2 cells in DMEM at 37°C in a 5% CO₂ incubator.

-

Seed cells in appropriate plates (e.g., 96-well for viability and NO assay, 6-well for protein extraction).

-

Pre-treat cells with the test compound at various concentrations for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.

-

Western Blot Analysis: Lyse the cells and extract total protein. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, phosphorylated IKK, IκBα, p65, and a loading control (e.g., β-actin). Detect the protein bands using a suitable secondary antibody and chemiluminescence.

Conclusion

This compound, a triterpenoid from Ganoderma lucidum, demonstrates significant potential in the realms of anti-inflammatory, antiviral, and anticancer applications. Its ability to modulate the p38 MAPK pathway and inhibit EBV-EA activation highlights its promise as a lead compound for drug discovery. While further research is needed to fully elucidate its mechanisms of action and to obtain more extensive quantitative data, the information compiled in this guide provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols offer a starting point for the continued investigation of this compound and its therapeutic potential.

References

- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lucidenic acids-rich extract from antlered form of Ganoderma lucidum enhances TNFα induction in THP-1 monocytic cells possibly via its modulation of MAP kinases p38 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Lucidenic Acid F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidenic acid F is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus, including a variety of lucidenic acids, are recognized for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its core biological effects, underlying mechanisms of action, and relevant experimental methodologies. While research specifically on this compound is emerging, this guide also incorporates data from closely related lucidenic acids to provide a broader context for its potential therapeutic applications.

Core Pharmacological Activities

This compound has demonstrated a range of biological activities, primarily centered around anti-inflammatory, anti-cancer, and antimicrobial effects.

Anti-Inflammatory and Immunomodulatory Effects

This compound has been identified as a modulator of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of inflammatory responses. Studies on triterpene-rich extracts containing this compound have shown modulation of immune responses in monocytic cells.

Anti-Cancer Activity

The anti-cancer potential of lucidenic acids is a significant area of investigation. While specific cytotoxic data for this compound is not extensively documented in publicly available literature, the broader family of lucidenic acids exhibits notable anti-proliferative and pro-apoptotic effects across various cancer cell lines.

Antimicrobial Properties

Recent in-silico studies have highlighted the potential of this compound as an inhibitor of antibiotic-resistant bacteria. A molecular docking study identified this compound as a promising candidate for inhibiting BlaR1 protein, which is crucial for beta-lactam resistance in Staphylococcus aureus[1][2][3].

Antiviral Effects

A number of lucidenic acids, including this compound, have been shown to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA)[4][5][6]. This suggests a potential role for this compound in the management of EBV-associated conditions.

Quantitative Data on Lucidenic Acids

The following tables summarize the available quantitative data for various lucidenic acids to provide a comparative context for the potential potency of this compound.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activities of Lucidenic Acids

| Compound | Assay | Target/Cell Line | IC50/ID50 | Reference |

| Lucidenic Acid A | Inflammation (in vitro) | Protein denaturation | 13 µg/mL | [7] |

| Lucidenic Acid A | Inflammation (in vivo) | TPA-induced mouse ear edema | ID50: 0.07 mg/ear | [5][7] |

| Lucidenic Acid D2 | Inflammation (in vivo) | TPA-induced mouse ear edema | ID50: 0.11 mg/ear | [5][7] |

| Lucidenic Acid E2 | Inflammation (in vivo) | TPA-induced mouse ear edema | ID50: 0.11 mg/ear | [5][7] |

| Lucidenic Acid A | Acetylcholinesterase Inhibition | - | IC50: 24.04 ± 3.46 µM | [5] |

| Lucidenic Acid N | Acetylcholinesterase Inhibition | - | IC50: 25.91 ± 0.89 µM | [5] |

| Methyl Lucidenate E2 | Acetylcholinesterase Inhibition | - | IC50: 17.14 ± 2.88 µM | [5] |

| Lucidenic Acid N | Butyrylcholinesterase Inhibition | - | IC50: 188.36 ± 3.05 µM | [5] |

| Lucidenic Acid E | α-glucosidase Inhibition | - | IC50: 32.5 µM | [5] |

| Lucidenic Acid Q | α-glucosidase Inhibition | - | IC50: 60.1 µM | [5] |

Table 2: Cytotoxic Activities of Lucidenic Acids against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Incubation Time | Reference |

| Lucidenic Acid A | PC-3 | Prostate Cancer | 35.0 ± 4.1 µM | - | [8] |

| Lucidenic Acid A | HL-60 | Leukemia | 61 µM | 72 h | [8] |

| Lucidenic Acid A | HL-60 | Leukemia | 142 µM | 24 h | [8] |

| Lucidenic Acid A | COLO205 | Colon Cancer | 154 µM | 72 h | [8] |

| Lucidenic Acid A | HCT-116 | Colon Cancer | 428 µM | 72 h | [8] |

| Lucidenic Acid A | HepG2 | Hepatoma | 183 µM | 72 h | [8] |

| Lucidenic Acid B | HL-60 | Leukemia | 45.0 µM | - | [8] |

| Lucidenic Acid B | HepG2 | Hepatoma | 112 µM | - | [8] |

| Lucidenic Acid C | A549 | Lung Adenocarcinoma | 52.6 - 84.7 µM | - | [7] |

| Lucidenic Acid N | COLO205 | Colon Cancer | 486 µM | - | [8] |

| Lucidenic Acid N | HepG2 | Hepatoma | 230 µM | - | [8] |

| Lucidenic Acid N | HL-60 | Leukemia | 64.5 µM | - | [8] |

Table 3: Antiviral and Other Activities of Lucidenic Acids

| Compound | Activity | Target/Assay | IC50/Effect | Reference |

| Lucidenic Acids A, C, D2, E2, F, P, etc. | Anti-Epstein-Barr Virus | Inhibition of EBV-EA activation | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [4][5][6] |

| Lucidenic Acid O | Anti-HIV | HIV Reverse Transcriptase Inhibition | IC50: 67 µM | [5] |

| This compound | Antibacterial (in silico) | Staphylococcus aureus BlaR1 protein | Binding affinity: -7.4 kcal/mol | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological assessment of this compound. These are representative protocols and may require optimization for specific experimental conditions.

In Vitro Anti-Inflammatory Activity (RAW 264.7 Macrophages)

This protocol describes the assessment of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

a. Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours to allow for cell adherence[9].

b. Treatment:

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and co-incubate with this compound for 24 hours[10][11].

c. Nitric Oxide (NO) Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite based on a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

d. Cell Viability Assay (MTT Assay):

-

To ensure that the observed anti-inflammatory effect is not due to cytotoxicity, perform a concurrent MTT assay.

-

After removing the supernatant for the Griess assay, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control group.

Hepatoprotective Activity (CCl₄-Induced Liver Injury Model)

This protocol outlines an in vivo experiment to evaluate the hepatoprotective effects of this compound against carbon tetrachloride (CCl₄)-induced acute liver injury in mice.

a. Animals and Treatment Groups:

-

Use male BALB/c mice (6-8 weeks old), housed under standard laboratory conditions with free access to food and water.

-

Divide the animals into the following groups (n=6-8 per group):

-

Group 1: Normal Control (vehicle only).

-

Group 2: CCl₄ Control (vehicle + CCl₄).

-

Group 3: this compound (dose 1) + CCl₄.

-

Group 4: this compound (dose 2) + CCl₄.

-

Group 5: Silymarin (positive control) + CCl₄.

-

b. Experimental Procedure:

-

Administer this compound (dissolved in a suitable vehicle like corn oil or 0.5% CMC-Na) or vehicle orally for 7 consecutive days.

-

On day 7, one hour after the final dose of this compound, induce acute liver injury by intraperitoneal (i.p.) injection of CCl₄ (e.g., 0.1 mL/kg, 10% in olive oil)[8][12][13].

-

24 hours after CCl₄ administration, collect blood samples via cardiac puncture for serum biochemical analysis.

-

Euthanize the animals and immediately excise the livers for histopathological examination and biochemical assays.

c. Assessment of Hepatoprotection:

-

Serum Biochemical Analysis: Measure the levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in the serum.

-

Histopathological Examination: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to observe liver architecture, necrosis, and inflammation.

-

Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure the levels of malondialdehyde (MDA) and reduced glutathione (GSH), and the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Signaling Pathway Modulation

MAPK/p38 Signaling Pathway

This compound has been shown to modulate the p38 MAPK pathway. This pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The activation of p38 MAPK is a critical step in the production of pro-inflammatory cytokines like TNF-α and IL-6. By modulating the phosphorylation of p38, this compound can potentially regulate downstream inflammatory events.

MAPK/ERK Signaling Pathway (Comparative Example with Lucidenic Acid B)

While specific details on this compound's interaction with the ERK pathway are limited, studies on the closely related Lucidenic acid B have shown that it can inhibit the invasion of hepatoma cells by inactivating the phosphorylation of ERK1/2, a key component of the MAPK/ERK pathway. This pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is often associated with cancer. The inhibition of ERK1/2 phosphorylation by Lucidenic acid B leads to the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis[4][9][14][15].

Conclusion

This compound, a triterpenoid from Ganoderma lucidum, presents a promising profile of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Its ability to modulate key signaling pathways such as the p38 MAPK pathway underscores its potential as a lead compound for the development of novel therapeutics. While further research is required to fully elucidate its mechanisms of action and to establish a more comprehensive quantitative profile, the existing data, supported by findings on related lucidenic acids, provide a strong foundation for continued investigation into its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers to design and conduct further studies to unlock the full pharmacological value of this compound.

References

- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journal.uny.ac.id [journal.uny.ac.id]

- 4. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Potent hepatoprotective effect in CCl4-induced hepatic injury in mice of phloroacetophenone from Myrcia multiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hepatoprotective effects of baicalein against CCl4-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucidenic Acid F: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidenic acid F is a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1][2] As a member of the lucidenic acid family, it is recognized for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.[3] Notably, compelling evidence highlights its potent anti-viral activity, specifically in the inhibition of the Epstein-Barr virus (EBV) lytic cycle.[4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available experimental data. While research on this specific compound is ongoing, this document consolidates existing knowledge to support further investigation and drug development efforts.

Core Mechanism of Action: Anti-Viral Activity

The most well-documented biological activity of this compound is its ability to inhibit the reactivation of the Epstein-Barr virus (EBV).

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This compound has demonstrated potent inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells, a human B-lymphocyte cell line latently infected with EBV.[4] The lytic cycle of EBV can be induced by various agents, including the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA).[5] In a key study, this compound, along with other triterpenoids from Ganoderma lucidum, was shown to strongly inhibit TPA-induced EBV-EA activation.[4]

While the precise molecular mechanism by which this compound exerts this inhibitory effect is not yet fully elucidated, it is hypothesized to interfere with the signaling pathways that trigger the EBV lytic cascade. TPA is known to activate protein kinase C (PKC), which in turn can activate transcription factors such as NF-κB and AP-1.[5][6] These transcription factors are known to play a crucial role in the activation of EBV immediate-early genes, BZLF1 and BRLF1, which are the master regulators of the lytic cycle.[7][8] It is plausible that this compound may modulate these or other upstream signaling molecules to prevent the initiation of viral replication.

A study on a lucidenic acids-rich extract containing this compound as a dominant component suggested a potential modulation of the p38 and JNK MAP kinase pathways in monocytic cells.[9] This finding provides a promising avenue for future research into the specific signaling pathways targeted by this compound in the context of EBV reactivation.

Potential Mechanisms of Action: Anti-Inflammatory and Anti-Tumor Effects

While specific mechanistic studies on the anti-inflammatory and anti-tumor activities of this compound are limited, research on closely related lucidenic acids provides valuable insights into its potential modes of action.

Modulation of Inflammatory Signaling Pathways

Studies on other lucidenic acids, such as Lucidenic acid B, have shown potent anti-inflammatory effects through the inhibition of key signaling pathways, including the MAPK/ERK and NF-κB pathways.[10][11] These pathways are central to the production of pro-inflammatory mediators. The aforementioned study on a lucidenic acid-rich extract containing this compound also points towards the modulation of MAP kinases p38 and JNK, which are critically involved in inflammatory responses.[9]

Quantitative Data

Currently, there is a notable lack of specific quantitative data, such as IC50 values for cytotoxicity against cancer cell lines or for anti-inflammatory activity, for purified this compound in the public domain. The primary quantitative finding is related to its anti-viral activity:

| Biological Activity | Assay System | Inducer | Quantitative Measurement | Reference |

| Inhibition of EBV-EA Activation | Raji cells | TPA | 96-100% inhibition at 1 x 10(3) mol ratio/TPA | [4] |

Experimental Protocols

Inhibition of TPA-Induced Epstein-Barr Virus Early Antigen (EBV-EA) Activation in Raji Cells

This protocol outlines the methodology to assess the inhibitory effect of this compound on the reactivation of the EBV lytic cycle.

Workflow Diagram:

References